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molecular formula C8H10N2O2 B076661 Ethyl 2-aminoisonicotinate CAS No. 13362-30-6

Ethyl 2-aminoisonicotinate

Cat. No. B076661
M. Wt: 166.18 g/mol
InChI Key: XVBZFXZNJAFCHL-UHFFFAOYSA-N
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Patent
US06649604B2

Procedure details

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(4-(2-acetamido)-pyridyl))-propionate: A solution of 2-chloroisonicotinic acid (25.0 g, 0.16 mol) in 65 mL of concentrated ammonium hydroxide was warmed to 205 Celsius in a steel bomb for 72 h. After cooling to 23 C., the solution was acidified to a pH of 1 using 6N HCl and subsequently filtered to remove unreacted starting material. The solution was concentrated to one fourth the original volume (approx 200 mL) in vacuo, and carefully adjusted to a pH of 6 using 1 N NaOH. After storing the cloudy solution at 0 C. for 20 h, the desired 2-aminoisonicotinic acid was filtered off. To a suspension of 2-aminoisonicotinic acid in ethanol (600 mL) was added 47.1 mL of 4 N anhdrous HCl in dioxane. After warming to achieve reflux for 20 h, an additional 47.1 mL of 4 N anhdrous HCl in dioxane was added and the reaction was warmed to reflux for an additional 20 h. Concentration with a stream of nitrogen in the hood was followed by further concentration in vacuo, the remaining solid was diluted with saturated bicarbonate (200 mL), extracted with ethyl acetate (2×200 mL), dried (Na2SO4). After concentration in vacuo, the desired ethyl 2-aminoisonicotinate was obtained. To a solution of ethyl 2-aminoisonicotinic acid in pyridine (45 mL) at 0 C. under an argon atmosphere was added acetyl chloride dropwise over 5 min. After 2 h at 0 C., the reaction was pored into over ice 300 g, extracted with ethyl acetate (2×300 mL), washed with water (2×100 ml) followed by brine (2×100 mL), and dried (Na2SO4). After concentration in vacuo, the residue was purified by application of flash chromatography (step gradient ethyl acetate: hexane 1:4 then ethyl acetate: hexane 1:1) to afford ethyl 2-acetamidoisonicotinate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)[CH2:2][CH3:3].Cl[C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=1)[C:10]([OH:12])=[O:11].Cl.[OH-].[NH4+:18]>>[NH2:18][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=1)[C:10]([O:12][CH2:2][CH3:3])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
65 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 23 C
FILTRATION
Type
FILTRATION
Details
subsequently filtered
CUSTOM
Type
CUSTOM
Details
to remove unreacted
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to one fourth the original volume (approx 200 mL) in vacuo
FILTRATION
Type
FILTRATION
Details
the desired 2-aminoisonicotinic acid was filtered off
ADDITION
Type
ADDITION
Details
To a suspension of 2-aminoisonicotinic acid in ethanol (600 mL)
ADDITION
Type
ADDITION
Details
was added 47.1 mL of 4 N anhdrous HCl in dioxane
TEMPERATURE
Type
TEMPERATURE
Details
After warming
TEMPERATURE
Type
TEMPERATURE
Details
to achieve reflux for 20 h
Duration
20 h
ADDITION
Type
ADDITION
Details
an additional 47.1 mL of 4 N anhdrous HCl in dioxane was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration with a stream of nitrogen in the hood
CONCENTRATION
Type
CONCENTRATION
Details
was followed by further concentration in vacuo
ADDITION
Type
ADDITION
Details
the remaining solid was diluted with saturated bicarbonate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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